4-Desisopropyl-4-ethyl Nateglinide-d5
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Overview
Description
4-Desisopropyl-4-ethyl Nateglinide-d5 is a deuterated analogue of 4-Desisopropyl-4-ethyl Nateglinide. It is primarily used in scientific research, particularly in the field of proteomics. The compound has a molecular formula of C18H20D5NO3 and a molecular weight of 308.43 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Desisopropyl-4-ethyl Nateglinide-d5 involves the incorporation of deuterium atoms into the molecular structure of 4-Desisopropyl-4-ethyl Nateglinide. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated solvents. The reaction conditions typically involve elevated temperatures and pressures to facilitate the incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterium gas and maintain the required reaction conditions. Quality control measures are implemented to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Desisopropyl-4-ethyl Nateglinide-d5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide; typically carried out in acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Nucleophiles such as halides or amines; reactions often conducted in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Desisopropyl-4-ethyl Nateglinide-d5 is widely used in scientific research, particularly in the following areas:
Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace biochemical pathways and understand metabolic processes.
Medicine: Investigated for its potential therapeutic effects and as a tool to study drug metabolism and pharmacokinetics.
Industry: Utilized in the development of new pharmaceuticals and as a quality control standard in the production of deuterated compounds
Mechanism of Action
The mechanism of action of 4-Desisopropyl-4-ethyl Nateglinide-d5 involves its interaction with specific molecular targets, primarily enzymes involved in metabolic pathways. The deuterium atoms in the compound provide a unique isotopic signature, allowing researchers to trace its metabolic fate and study its effects on various biochemical processes. The compound is known to stimulate insulin secretion from the pancreas, thereby lowering blood glucose levels.
Comparison with Similar Compounds
Similar Compounds
4-Desisopropyl-4-ethyl Nateglinide: The non-deuterated analogue of 4-Desisopropyl-4-ethyl Nateglinide-d5.
Nateglinide: A related compound used as an insulin secretagogue to manage blood glucose levels in diabetic patients.
Deuterated Nateglinide: Another deuterated analogue with similar applications in metabolic studies.
Uniqueness
This compound is unique due to the presence of deuterium atoms, which provide distinct advantages in scientific research. The deuterium atoms enhance the stability of the compound and allow for precise tracing in metabolic studies. This makes it a valuable tool for researchers studying biochemical pathways and drug metabolism .
Properties
IUPAC Name |
(2R)-2-[(4-ethylcyclohexanecarbonyl)amino]-3-(2,3,4,5,6-pentadeuteriophenyl)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO3/c1-2-13-8-10-15(11-9-13)17(20)19-16(18(21)22)12-14-6-4-3-5-7-14/h3-7,13,15-16H,2,8-12H2,1H3,(H,19,20)(H,21,22)/t13?,15?,16-/m1/s1/i3D,4D,5D,6D,7D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLSFDDAYCLFQJP-PLLWDJBJSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC(CC1)C(=O)NC(CC2=CC=CC=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C[C@H](C(=O)O)NC(=O)C2CCC(CC2)CC)[2H])[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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